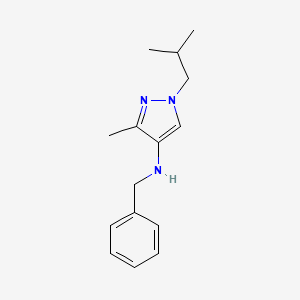![molecular formula C10H12N4O B11735586 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine](/img/structure/B11735586.png)
2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopyridine in the presence of a suitable base and solvent. The reaction conditions often include heating under reflux and the use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7,11H2,1H3 |
Clé InChI |
OYTACIRRYVHNIT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)COC2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11735504.png)
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735505.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735512.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735525.png)

![1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11735536.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11735544.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735549.png)
![2-methoxy-4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11735553.png)
![Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine](/img/structure/B11735564.png)
![1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735565.png)
amine](/img/structure/B11735571.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
